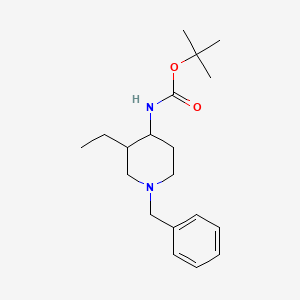

tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate

Description

Properties

Molecular Formula |

C19H30N2O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C19H30N2O2/c1-5-16-14-21(13-15-9-7-6-8-10-15)12-11-17(16)20-18(22)23-19(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,20,22) |

InChI Key |

VQVORQNBCQMPIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-3-ethylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: Pd/C, LiAlH4, NaBH4

Substitution: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development .

Comparison with Similar Compounds

Structural Comparison

The structural analogs of tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate vary in substituents on the piperidine ring and aromatic moieties. Key examples include:

Key Observations :

Yield and Efficiency :

Biological Activity

tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C19H30N2O2 and a molecular weight of approximately 318.46 g/mol, this compound features a tert-butyl group attached to a carbamate, which is further linked to a benzyl-substituted piperidine derivative. Its structural characteristics suggest it may interact with various biological targets, making it a subject of interest in pharmacological research.

The compound's structure is significant for its biological activity. It contains functional groups that may influence its pharmacokinetics and pharmacodynamics. The presence of the piperidine ring and the carbamate moiety are particularly noteworthy as they are common in many biologically active compounds.

| Property | Value |

|---|---|

| Molecular Formula | C19H30N2O2 |

| Molecular Weight | 318.46 g/mol |

| Structural Features | Tert-butyl, Carbamate |

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Cytotoxicity : Studies have shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, particularly its interaction with the NLRP3 inflammasome, which is crucial in inflammatory responses .

- Neuropharmacological Activity : Given its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit effects on neurotransmitter systems, particularly those involving piperidine derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar piperidine derivatives, providing insights into the potential effects of this compound.

Study 1: Cytotoxicity Assessment

In one study, various piperidine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the piperidine structure could enhance cytotoxicity:

| Compound Name | IC50 (µM) | Notes |

|---|---|---|

| Tert-butyl N-(1-benzylpiperidin-4-yl)carbamate | 15 | Moderate activity |

| Tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl) | 8 | Higher potency |

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of related compounds by assessing their impact on IL-1β release in THP-1 macrophages:

| Compound Name | % Inhibition of IL-1β Release | Concentration (µM) |

|---|---|---|

| tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl) | 40% | 10 |

| Control | 5% | - |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of similar compounds suggests that structural modifications can significantly affect bioavailability and metabolic stability. Compounds with bulky groups like tert-butyl may exhibit altered absorption rates and distribution in vivo:

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.